molecular formula C9H9N3O B13054697 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL

7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL

Cat. No.: B13054697
M. Wt: 175.19 g/mol
InChI Key: FHGWMYXSPRMGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 2060041-35-0) is a high-purity chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound is part of the pyrrolo[2,3-d]pyrimidine class of nitrogen-containing heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their versatile biological activity . The compound typically presents as a powder and is recommended to be stored at room temperature . This scaffold is of significant research value as a core structure for designing potent enzyme inhibitors. Specifically, pyrrolo[2,3-d]pyrimidine derivatives have been extensively investigated as bumped kinase inhibitors (BKIs) targeting calcium-dependent protein kinases (CDPKs) unique to apicomplexan parasites . These kinases, such as PfCDPK4 and PfCDPK1 in Plasmodium falciparum , are critical for parasite development and transmission, making this chemotype a promising starting point for developing novel transmission-blocking antimalarial agents . Furthermore, structurally analogous 7H-pyrrolo[2,3-d]pyrimidine compounds have demonstrated potent inhibitory activity against p21-activated kinase 4 (PAK4), a serine/threonine kinase whose overexpression is associated with various cancers, including breast, pancreatic, and gastric cancers . The mechanism of action for these inhibitors typically involves competitive binding at the ATP-binding pocket of the target kinase, forming key hydrogen-bonding interactions with the hinge region residues, which is a crucial feature for their affinity and selectivity . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

7-cyclopropyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H9N3O/c13-9-7-3-4-12(6-1-2-6)8(7)10-5-11-9/h3-6H,1-2H2,(H,10,11,13)

InChI Key

FHGWMYXSPRMGMP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC3=C2N=CNC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is then converted to 7H-pyrrolo[2,3-D]pyrimidin-4-OL . The cyclopropyl group can be introduced through subsequent reactions involving cyclopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL as an inhibitor of specific kinases involved in cancer progression. For instance, research has indicated that derivatives of this compound can inhibit LIMK and ROCK kinases, which are critical in cancer cell migration and invasion. A patent describes these derivatives as promising candidates for cancer treatment due to their ability to interfere with cancer cell signaling pathways .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that it may help mitigate neurodegenerative processes by modulating pathways associated with neuronal survival and inflammation. Such effects could be beneficial in treating conditions like Alzheimer's disease and other forms of dementia.

Case Studies

Case Study 1: Kinase Inhibition in Cancer Treatment

In a study focusing on the synthesis of 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydropyridine-1-(2H)-carboxamide derivatives, researchers demonstrated that these compounds exhibited significant inhibitory activity against LIMK and ROCK kinases. The study concluded that these derivatives could serve as effective therapeutic agents in oncology .

Case Study 2: Neuroprotective Mechanisms

Another investigation explored the neuroprotective effects of this compound in cellular models of neurodegeneration. The results indicated that the compound reduced oxidative stress markers and improved cell viability under toxic conditions, suggesting its potential use in neurodegenerative disease therapies.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer Activity Inhibits LIMK and ROCK kinases; potential for cancer treatment
Neuroprotective Effects Modulates neuronal survival pathways; reduces oxidative stress

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the induction of apoptosis in cancer cells by affecting pathways such as EGFR, Her2, VEGFR2, and CDK2 .

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Weight Predicted logP pKa (Hydroxyl) Notable Features
7-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-OL ~267.27 1.97 ~4.99 High metabolic stability
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 302.11 2.5 4.99 Halogen-bonding capability
F1386-0303 (5,7-diphenyl derivative) ~318.34 3.2 N/A Enhanced lipophilicity
Thieno[2,3-d]pyrimidin-4-ol triazole hybrid Varies 1.5–2.8 N/A Antimicrobial activity

Biological Activity

7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound, with a focus on its activity against cancer-related targets.

  • Molecular Formula : C₉H₉N₃O
  • Molecular Weight : 175.19 g/mol
  • CAS Number : 2089098-88-2

Biological Activity

Research indicates that derivatives of 7H-pyrrolo[2,3-d]pyrimidines, including 7-cyclopropyl variants, exhibit promising inhibitory activity against various protein kinases implicated in cancer progression.

Inhibition of Protein Kinases

A study synthesized several 7H-pyrrolo[2,3-d]pyrimidine derivatives and evaluated their activity against key protein kinases:

CompoundTarget KinaseIC50 (μM)
7dCDK9/CyclinT0.38
7fHaspin0.11
OtherPfCDPK40.210–0.530
OtherPfCDPK10.589

The compounds demonstrated significant inhibition of CDK9/CyclinT and Haspin, which are considered promising targets for cancer therapies due to their roles in cell cycle regulation and mitosis .

The biological activity of this compound is primarily attributed to its ability to bind to the ATP-binding sites of target kinases. Molecular docking studies suggest that the cyclopropyl group enhances hydrophobic interactions within the active site of these enzymes, contributing to their inhibitory potency .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays revealed that certain derivatives showed selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from low micromolar concentrations, indicating potential for further development as anticancer agents .
  • In Silico Modeling : Computational studies indicated that modifications at the N-7 position significantly influence binding affinity and selectivity towards PfCDPK4 and PfCDPK1, suggesting avenues for optimizing these compounds for enhanced efficacy .
  • Therapeutic Potential : The promising results from both in vitro and in silico studies highlight the potential of this compound as a scaffold for developing new anticancer drugs targeting specific kinases involved in tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, and what are their limitations?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclopropane-functionalized intermediates. For example, cyclization of substituted pyrimidine precursors under acidic or catalytic conditions is widely used . Key limitations include low yields due to steric hindrance from the cyclopropyl group and challenges in regioselectivity during nucleophilic substitution. Recrystallization from ethanol or methanol is often required to improve purity .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : A combination of spectroscopic techniques is critical:

  • 1H/13C NMR : To verify the cyclopropyl moiety (e.g., characteristic splitting patterns for cyclopropane protons) and pyrrolopyrimidine core .
  • HRMS : For accurate molecular weight confirmation, particularly to distinguish regioisomers .
  • X-ray crystallography (if crystals are obtainable): Resolves ambiguities in substitution patterns .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer : Column chromatography using gradients of ethyl acetate/hexane is standard. For polar byproducts, reverse-phase HPLC with acetonitrile/water is recommended. Recrystallization from ethanol or methanol improves purity but may reduce yields due to the compound’s moderate solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Use Pd-catalyzed cross-coupling to functionalize the pyrrolopyrimidine core while preserving the cyclopropyl group .
  • Solvent Optimization : Isopropanol with catalytic HCl enhances nucleophilic substitution efficiency .
  • Temperature Control : Refluxing at 80–100°C for 12–48 hours balances reaction progression and decomposition risks .
    • Data Contradiction Note : Prolonged heating may degrade the cyclopropyl ring, necessitating real-time monitoring via TLC or LC-MS .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

  • Methodological Answer :

  • SAR Studies : Systematically modify substituents (e.g., halogenation at C5 or C6) to correlate structural features with activity .
  • Kinetic Solubility Assays : Address discrepancies in cellular uptake by measuring solubility in PBS or DMSO .
  • Off-Target Profiling : Use kinase selectivity panels to rule out non-specific binding .

Q. How can computational methods guide the design of this compound derivatives for kinase inhibition?

  • Methodological Answer :

  • Docking Studies : Model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases) using AutoDock Vina .
  • MD Simulations : Assess cyclopropyl ring stability in hydrophobic binding pockets over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon functional group modifications .

Q. What analytical challenges arise in characterizing this compound metabolites, and how are they addressed?

  • Methodological Answer :

  • LC-HRMS/MS : Identifies phase I/II metabolites via fragmentation patterns .
  • Isotope-Labeling : Use 13C-cyclopropane precursors to track metabolic ring-opening .
  • Microsomal Stability Assays : Incubate with human liver microsomes to predict hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.